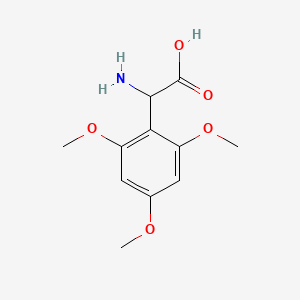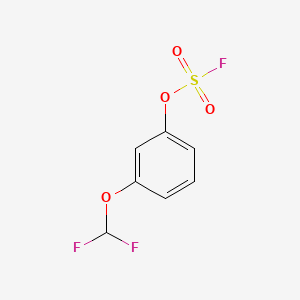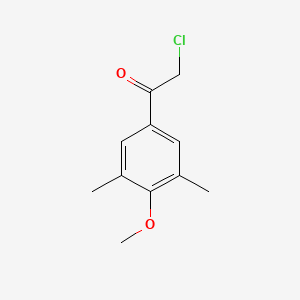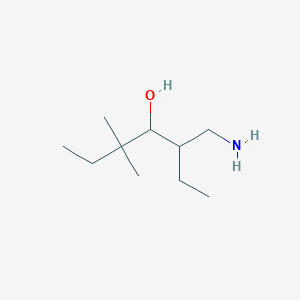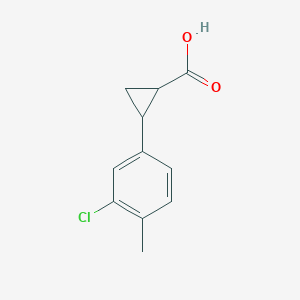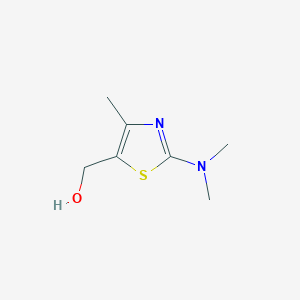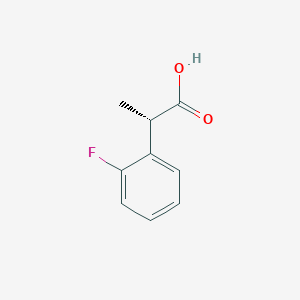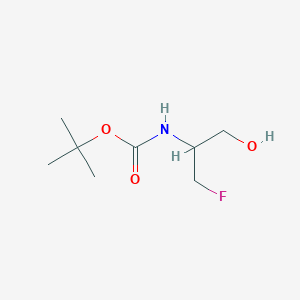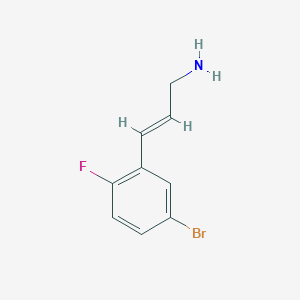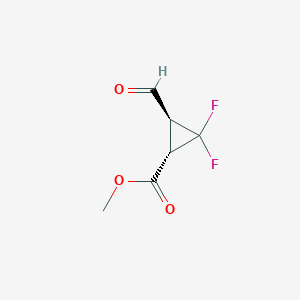
rac-methyl(1R,3R)-2,2-difluoro-3-formylcyclopropane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac-methyl (1R,3R)-2,2-difluoro-3-formylcyclopropane-1-carboxylate: is a synthetic organic compound characterized by its cyclopropane ring structure with two fluorine atoms and a formyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of rac-methyl (1R,3R)-2,2-difluoro-3-formylcyclopropane-1-carboxylate typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where a suitable precursor undergoes a reaction with a carbene or carbenoid reagent.
Introduction of Fluorine Atoms: The difluorination of the cyclopropane ring can be carried out using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Formylation: The formyl group can be introduced via a formylation reaction, often using formylating agents like formic acid or formyl chloride.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions:
Oxidation: The formyl group in rac-methyl (1R,3R)-2,2-difluoro-3-formylcyclopropane-1-carboxylate can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to yield alcohols or other reduced forms, depending on the reducing agents used.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts or under specific reaction conditions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted cyclopropane derivatives.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: The compound can serve as a building block for the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Its unique structure makes it a valuable model compound for studying reaction mechanisms involving cyclopropane rings and fluorinated compounds.
Biology and Medicine:
Drug Development:
Biological Probes: Can be used as a probe to study biological processes involving fluorinated compounds.
Industry:
Material Science: Potential use in the development of new materials with unique properties.
Agriculture: May have applications in the synthesis of agrochemicals.
作用机制
The mechanism by which rac-methyl (1R,3R)-2,2-difluoro-3-formylcyclopropane-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s stability and reactivity, influencing its interactions with biological molecules. The formyl group can participate in various chemical reactions, further modulating the compound’s activity.
相似化合物的比较
- rac-methyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate
- rac-methyl (1R,3R)-3-fluoro-3-(iodomethyl)cyclopentane-1-carboxylate
Comparison:
- Structural Differences: The presence of different substituents (e.g., formyl vs. aminomethyl) can significantly alter the chemical and biological properties of these compounds.
- Reactivity: The difluorinated cyclopropane ring in rac-methyl (1R,3R)-2,2-difluoro-3-formylcyclopropane-1-carboxylate imparts unique reactivity compared to similar compounds with different substituents.
- Applications: While similar compounds may have overlapping applications, the specific properties of rac-methyl (1R,3R)-2,2-difluoro-3-formylcyclopropane-1-carboxylate make it particularly suitable for certain research and industrial applications.
属性
CAS 编号 |
142144-44-3 |
|---|---|
分子式 |
C6H6F2O3 |
分子量 |
164.11 g/mol |
IUPAC 名称 |
methyl (1S,3S)-2,2-difluoro-3-formylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C6H6F2O3/c1-11-5(10)4-3(2-9)6(4,7)8/h2-4H,1H3/t3-,4+/m1/s1 |
InChI 键 |
QVHBGEHYPOOEQS-DMTCNVIQSA-N |
手性 SMILES |
COC(=O)[C@@H]1[C@H](C1(F)F)C=O |
规范 SMILES |
COC(=O)C1C(C1(F)F)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


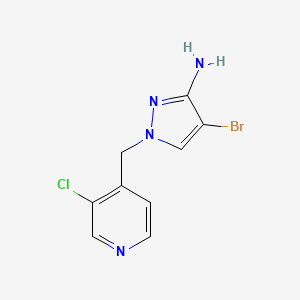

![[2-(4-Fluorophenyl)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B13556253.png)
